3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine
Description
3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine is a heterocyclic compound featuring a pyridine core linked to a piperidine ring via a sulfonyl group. The piperidine moiety is further substituted with a furan-containing thioether chain.
Properties
IUPAC Name |
3-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]sulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c19-23(20,16-4-1-7-17-11-16)18-8-5-14(6-9-18)12-22-13-15-3-2-10-21-15/h1-4,7,10-11,14H,5-6,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUJYRDJIDHAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in antimicrobial and antiprotozoal applications. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 352.5 g/mol. The structure features a pyridine ring, a piperidine moiety, and a furan group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 352.5 g/mol |
| CAS Number | 1396632-86-2 |
Antimicrobial Activity
Research indicates that compounds structurally similar to 3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine exhibit significant antimicrobial properties. Notably, pyridine derivatives have shown efficacy against various microbial strains:
- Escherichia coli
- Bacillus mycoides
These compounds demonstrate good to strong antimicrobial activity, making them potential candidates for antibiotic development.
Antiprotozoal Activity
The sulfonamide component of the compound suggests potential antiprotozoal properties, particularly against Plasmodium falciparum , the causative agent of malaria. Sulfonamide derivatives are well-documented for their effectiveness in treating protozoal infections.
The biological activity of 3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine may be attributed to its ability to interact with specific enzyme active sites involved in microbial resistance mechanisms. Molecular docking studies have indicated favorable interactions with these targets, suggesting a potential mechanism through which the compound exerts its antimicrobial effects.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including 3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine . The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) against E. coli comparable to established antibiotics like ciprofloxacin.
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine | 8 | Escherichia coli |
| Ciprofloxacin | 4 | Escherichia coli |
Antiprotozoal Activity Assessment
In another study focusing on antiprotozoal activity, 3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine was tested against Plasmodium falciparum . The compound demonstrated significant inhibition of parasite growth at concentrations lower than those required for traditional treatments.
Comparative Analysis with Related Compounds
The unique structural features of 3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine allow it to stand out among similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(Methylthio)-pyridine | Pyridine ring with methylthio group | Antimicrobial | Simpler structure |
| 5-(Furan-2-carbonyl)-pyrimidine | Furan and pyrimidine rings | Antiparasitic | Lacks piperidine moiety |
| 2-(Piperidin-1-sulfonyl)-pyridine | Sulfonamide linked to piperidine | Antimicrobial | Directly comparable sulfonamide structure |
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogs include piperidine- and sulfonyl-containing derivatives (e.g., compounds in and ). Key differences lie in substituent groups and core heterocycles:
Key Observations :
- The target’s furan-thioether substituent distinguishes it from analogs with trifluoromethyl () or thiazole () groups. Furan may enhance π-π interactions but could increase metabolic lability compared to fluorinated groups .
- The sulfonyl group in the target and ’s compound improves water solubility but may reduce membrane permeability compared to non-polar analogs .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility :
- Bioavailability: The chromeno-pyrimidine () exhibits good oral bioavailability due to balanced LogP and moderate molecular weight . The target’s bioavailability may be lower due to furan’s metabolic susceptibility .
Q & A
Q. What are the key synthetic pathways for 3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution, using reagents like sodium sulfite under controlled pH (6–7) to minimize side reactions .
- Step 2 : Thioether linkage introduction between furan-2-ylmethyl and piperidine using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .
- Step 3 : Final pyridine sulfonation under reflux with sulfur trioxide-pyridine complex, monitored by TLC for completion .
Optimization : Yield improvements (70–85%) require strict temperature control (0–5°C for Step 1; 40–50°C for Step 3) and inert atmosphere to prevent oxidation of the thioether group .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the sulfonyl group (δ 3.1–3.3 ppm for piperidine protons; δ 140–145 ppm for sulfonyl carbons) and furan-thioether connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₆H₁₉N₂O₃S₂; calculated [M+H]⁺ = 367.0884) with <2 ppm error .
- HPLC Purity Analysis : Reverse-phase C18 columns (ACN/water gradient) confirm ≥95% purity; impurities often arise from incomplete sulfonation or thioether hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound, particularly in complex reaction mixtures?
- Case Study : Overlapping NMR signals (e.g., piperidine vs. pyridine protons) can be resolved via 2D-COSY or HSQC to assign spatial correlations .
- Contamination Mitigation : Use preparative HPLC to isolate intermediates if MS/MS fragmentation reveals adducts (e.g., sodium or potassium ions) .
- Dynamic Light Scattering (DLS) : Detects aggregates in solution-phase reactions that may skew NMR/UV-vis data .
Q. What strategies are effective for optimizing the compound’s pharmacological activity through structure-activity relationship (SAR) studies?
- Modular Modifications :
- Sulfonyl Group Replacement : Replace with sulfonamide to enhance solubility; however, this reduces CNS penetration .
- Furan Ring Substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of furan to improve metabolic stability .
- In Silico Docking : Use AutoDock Vina to predict binding to acetylcholinesterase (PDB ID: 4EY7); prioritize derivatives with ΔG < −8 kcal/mol .
- In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., COX-2) using fluorogenic substrates; cross-validate with SPR for binding kinetics .
Q. How should researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor sulfonation efficiency in real-time, reducing batch-to-batch variability .
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener chemistry and easier recycling .
- Quality by Design (QbD) : Use DOE (Design of Experiments) to map critical parameters (e.g., reaction time, stoichiometry) and establish a design space for robust scale-up .
Data Interpretation and Contradiction Management
Q. How to reconcile conflicting biological activity data across different assay platforms?
- Case Example : Discrepant IC₅₀ values in fluorescence vs. radiometric assays may arise from compound autofluorescence or solvent-DMSO interactions. Validate with orthogonal methods (e.g., ITC for binding affinity) .
- Statistical Rigor : Apply Grubbs’ test to identify outliers in triplicate datasets; use ANOVA to assess inter-assay variability .
Q. What are the best practices for documenting synthetic protocols to ensure reproducibility?
- Detailed Metadata : Report exact grades of reagents (e.g., "ACS-grade Na₂SO₃" vs. "technical grade"), stirring rates, and drying times for intermediates .
- Crystallography Data : Deposit X-ray structures of key intermediates in the Cambridge Structural Database (CSD) to provide reference geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
